molecular formula C7H12N4O3 B4331333 2-[(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)amino]ethanol

2-[(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)amino]ethanol

Cat. No. B4331333
M. Wt: 200.20 g/mol
InChI Key: ITEVQMMYCSWKMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)amino]ethanol is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. This compound is also known as metronidazole, which is a synthetic nitroimidazole antibiotic that is used to treat a variety of bacterial and protozoal infections. However, in

Mechanism of Action

The mechanism of action of 2-[(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)amino]ethanol involves its conversion to a nitro radical anion, which can react with various biological molecules such as DNA, proteins, and lipids. The resulting adducts can cause DNA damage, protein modification, and lipid peroxidation, leading to cell death or dysfunction. This mechanism has been implicated in the antimicrobial activity of 2-[(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)amino]ethanol and its potential use as an anticancer agent.
Biochemical and Physiological Effects
2-[(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)amino]ethanol has been shown to have various biochemical and physiological effects, including antimicrobial activity, antitumor activity, anti-inflammatory activity, and antioxidant activity. These effects are mediated by the compound's ability to interact with biological molecules such as DNA, proteins, and lipids, leading to cell death or dysfunction.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)amino]ethanol in lab experiments include its potent electron acceptor properties, which make it a useful probe for studying the redox chemistry of biological systems and the mechanisms of oxidative stress. Additionally, its antimicrobial and antitumor activities make it a potential candidate for drug development. However, the limitations of using 2-[(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)amino]ethanol in lab experiments include its potential toxicity to cells and the need for careful handling due to its ability to react with biological molecules.

Future Directions

There are many future directions for research on 2-[(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)amino]ethanol. One direction is the development of new derivatives of the compound with improved properties and reduced toxicity. Another direction is the investigation of the compound's potential use as an anticancer agent, either alone or in combination with other drugs. Additionally, the use of 2-[(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)amino]ethanol as a probe for studying the redox chemistry of biological systems and the mechanisms of oxidative stress could lead to new insights into the pathogenesis of various diseases. Finally, the development of new methods for the synthesis and purification of the compound could facilitate its use in various scientific research applications.

Scientific Research Applications

2-[(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)amino]ethanol has been extensively used in scientific research due to its unique properties and potential applications. This compound is a potent electron acceptor and can undergo one-electron reduction to form a nitro radical anion, which can react with various biological molecules such as DNA, proteins, and lipids. Therefore, 2-[(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)amino]ethanol has been used as a probe for studying the redox chemistry of biological systems and the mechanisms of oxidative stress.

properties

IUPAC Name

2-[(1,2-dimethyl-5-nitroimidazol-4-yl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O3/c1-5-9-6(8-3-4-12)7(10(5)2)11(13)14/h8,12H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEVQMMYCSWKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1C)[N+](=O)[O-])NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)amino]ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.